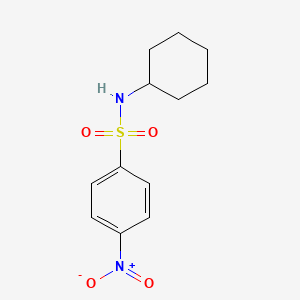

N-cyclohexyl-4-nitrobenzenesulfonamide

Description

Contextualization within the Sulfonamide Chemical Class

The sulfonamide functional group, -S(=O)₂-NR₂R₃, is a cornerstone in medicinal chemistry and chemical biology. Compounds bearing this moiety are known for a wide array of biological activities. Historically, sulfonamides were among the first commercially successful antibiotics. Beyond their antimicrobial properties, sulfonamides have been developed as diuretics, anticonvulsants, and anti-inflammatory agents.

The biological activity of sulfonamides is often attributed to their ability to mimic p-aminobenzoic acid (PABA), an essential nutrient for bacterial synthesis of folic acid. By competitively inhibiting the enzyme dihydropteroate (B1496061) synthase, they disrupt folic acid synthesis, leading to bacteriostasis. In eukaryotic systems, the sulfonamide group can act as a versatile scaffold that can be modified to target specific enzymes, such as carbonic anhydrases.

The general synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. In the case of N-cyclohexyl-4-nitrobenzenesulfonamide, this would involve the reaction of 4-nitrobenzenesulfonyl chloride with cyclohexylamine (B46788). The physicochemical properties of the resulting sulfonamide can be tuned by the nature of the substituents on the sulfonamide nitrogen and the aromatic ring.

Table 1: General Properties of the Sulfonamide Functional Group

| Property | Description |

| Acidity | The proton on the sulfonamide nitrogen is weakly acidic. |

| Hydrogen Bonding | The sulfonyl oxygens and the nitrogen atom can participate in hydrogen bonding. |

| Structural Mimicry | Can mimic other chemical moieties, such as carboxylates, leading to competitive enzyme inhibition. |

| Chemical Stability | Generally stable under a range of physiological conditions. |

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c15-14(16)11-6-8-12(9-7-11)19(17,18)13-10-4-2-1-3-5-10/h6-10,13H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRPMQHGXXEMSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for N Cyclohexyl 4 Nitrobenzenesulfonamide

Formation of the N-Cyclohexylsulfonamide Moiety

The central N-cyclohexylsulfonamide scaffold is typically constructed through reactions that form the robust sulfur-nitrogen bond.

Nucleophilic Substitution Reactions with 4-Nitrobenzenesulfonyl Chloride and Cyclohexylamines

The most direct and common method for synthesizing N-cyclohexyl-4-nitrobenzenesulfonamide is the nucleophilic aromatic substitution (SNAr) reaction between 4-nitrobenzenesulfonyl chloride and cyclohexylamine (B46788). In this reaction, the lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic sulfur atom of the sulfonyl chloride.

The presence of the strongly electron-withdrawing nitro group at the para position of the benzene (B151609) ring is critical for this reaction. libretexts.orglibretexts.org This group activates the sulfonyl chloride toward nucleophilic attack by stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex. libretexts.org The reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct formed during the reaction. The choice of solvent can vary, with dichloromethane (B109758) or tetrahydrofuran (B95107) being common options.

The general mechanism involves two main steps:

Addition Step: The nucleophilic amine attacks the sulfur atom, leading to the formation of a tetrahedral intermediate.

Elimination Step: The chloride ion, being a good leaving group, is expelled, and the sulfonamide bond is formed.

| Reactant A | Reactant B | Base | Solvent | Product |

| 4-Nitrobenzenesulfonyl Chloride | Cyclohexylamine | Pyridine / Triethylamine | Dichloromethane / THF | This compound |

This is an interactive data table based on typical reaction conditions for sulfonamide synthesis.

Condensation Approaches for N-Cycloamino-4-substituted-2-nitrobenzenesulfonamide Analogues

Condensation reactions provide a pathway to more complex analogues of N-cycloamino-substituted nitrobenzenesulfonamides. These reactions involve the formation of a larger molecule from smaller units, often with the elimination of a small molecule like water. For instance, substituted sulfonamides can undergo condensation with bifunctional reagents like glyoxal (B1671930) under acidic conditions (e.g., in the presence of sulfuric acid) to form more elaborate heterocyclic structures. nih.govresearchgate.net

While not a direct synthesis of the title compound, this strategy is employed for creating analogues where the sulfonamide nitrogen is incorporated into a larger, often polycyclic, framework. nih.gov The specific nature of the starting sulfonamide and the condensation partner dictates the final structure. The reactivity of the sulfonamide's amido group is a key factor in these condensations. nih.gov

Chemical Transformations of the Nitro Group

The nitro group on the benzene ring is a versatile functional handle that can be readily transformed into other groups, most notably an amino group, which significantly alters the compound's electronic and chemical properties.

Catalytic Hydrogenation to Yield 4-Aminobenzenesulfonamide Derivatives

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. For this compound, this is most commonly achieved through catalytic hydrogenation. This process involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Palladium on carbon (Pd/C) is a widely used and efficient catalyst for this transformation. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a positive pressure of hydrogen. The process is generally clean and high-yielding, converting the nitro group selectively without affecting the sulfonamide or cyclohexyl moieties. The resulting product is N-cyclohexyl-4-aminobenzenesulfonamide.

| Starting Material | Catalyst | Reagent | Solvent | Product |

| This compound | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol / Ethyl Acetate | N-cyclohexyl-4-aminobenzenesulfonamide |

This is an interactive data table showing typical conditions for catalytic hydrogenation of a nitro group.

Bioreductive Strategies and Nitro Reduction

Bioreductive strategies offer an alternative to traditional chemical methods for nitro group reduction. These methods utilize enzymes, such as nitroreductases (NTR), which are found in various microorganisms. researchgate.net The bioreduction of nitroaromatic compounds can proceed through two main pathways:

Two-electron reduction: This pathway involves the direct reduction of the nitro group to a nitroso derivative, which is then further reduced to a hydroxylamine (B1172632) and finally to the amine. researchgate.net

One-electron transfer: This process forms a nitro anion radical. researchgate.net In aerobic conditions, this radical can react with molecular oxygen to regenerate the parent nitro compound while producing a superoxide (B77818) anion. researchgate.net Under anaerobic conditions, the radical can be further reduced.

These enzymatic reductions proceed through reactive intermediates like nitroso and hydroxylamine species. researchgate.net Bioreduction is a key process in the metabolism and sometimes the mechanism of action of nitroaromatic compounds in biological systems. nih.gov

Functionalization and Derivatization of the Sulfonamide Nitrogen

The hydrogen atom on the sulfonamide nitrogen is acidic and can be replaced, allowing for further derivatization of the this compound molecule. Acylation is a common strategy for this purpose.

N-acylation of sulfonamides can be achieved using various acylating agents, such as carboxylic anhydrides or acyl chlorides, often in the presence of a catalyst. tandfonline.comtandfonline.com Metal triflates, like copper(II) triflate (Cu(OTf)₂), have been shown to be effective catalysts for this transformation. tandfonline.com The reaction conditions are generally mild, and a variety of functional groups are tolerated. tandfonline.com Another approach involves the use of N-acylbenzotriazoles, which react with the sodium salt of the sulfonamide to produce N-acylsulfonamides in high yields. semanticscholar.org These reactions introduce an acyl group onto the sulfonamide nitrogen, forming an N-acylsulfonamide, which can significantly modify the parent compound's properties.

| Sulfonamide | Acylating Agent | Catalyst / Base | Product |

| This compound | Acetic Anhydride | Cu(OTf)₂ | N-acetyl-N-cyclohexyl-4-nitrobenzenesulfonamide |

| This compound | Benzoyl Chloride | Cu(OTf)₂ | N-benzoyl-N-cyclohexyl-4-nitrobenzenesulfonamide |

| This compound | N-acylbenzotriazole | NaH | N-acyl-N-cyclohexyl-4-nitrobenzenesulfonamide |

This is an interactive data table summarizing common N-acylation methods for sulfonamides.

Emerging Synthetic Approaches

"Click" chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a powerful tool for synthesizing complex molecules with high efficiency and modularity. nih.gov This methodology is well-suited for creating 1,2,3-triazole-containing sulfonamide derivatives. The core strategy involves preparing a sulfonamide scaffold that contains either an azide (B81097) or a terminal alkyne functionality. This functionalized sulfonamide is then "clicked" with a complementary alkyne or azide partner.

For example, a series of 4-(4-R¹-1,2,3-triazol-1-yl)pyridine-3-sulfonamides were synthesized starting from 4-azidopyridine-3-sulfonamide. nih.gov The CuAAC reaction of this azide with various terminal alkynes was carried out using a copper(I) iodide catalyst in the presence of an amine ligand in acetonitrile (B52724) at room temperature. nih.gov This approach allows for the introduction of a wide variety of substituents (the "R" group from the alkyne) onto the sulfonamide core via the stable triazole linker, demonstrating the versatility of click chemistry for library synthesis. nih.gov

Electrochemical synthesis is gaining prominence as a green and efficient alternative to traditional chemical methods. mdpi.com These methods use electrical current to drive chemical reactions, often avoiding harsh reagents and reducing waste. The electrochemical synthesis of sulfonamide derivatives has been successfully demonstrated.

One approach involves the electrochemical oxidation of a precursor molecule in the presence of a nucleophile. For instance, the synthesis of N,N-diarylsulfonyl derivatives of N,N-dimethyl-1,4-benzenediamine was achieved by the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids. nih.gov This reaction was conducted in an aqueous ethanol solution at a neutral pH, resulting in the pure disulfonamide products in good yields (55–76%). nih.gov This electrosynthesis provides a direct and environmentally friendly route to complex sulfonamide structures that might otherwise require multi-step, reagent-intensive processes. nih.gov

Reaction Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing product yield and purity while ensuring practicality and scalability. For the synthesis of this compound and its derivatives, several factors can be fine-tuned. The standard synthesis of sulfonamides involves the reaction of a sulfonyl chloride (4-nitrobenzenesulfonyl chloride) with an amine (cyclohexylamine). researchgate.net

Key parameters for optimization in this type of reaction include:

Solvent and pH: The reaction is often performed in a biphasic system or an aqueous medium with a base to neutralize the HCl generated. Using an aqueous solution of sodium carbonate, for example, serves as both a base and a green solvent system, which can lead to high yields and easy isolation of the product by simple acidification and filtration. mdpi.com

Stoichiometry: While a 1:1 molar ratio of amine to sulfonyl chloride is theoretical, a slight excess of the sulfonyl chloride is sometimes used to ensure complete consumption of the amine, though this can complicate purification. mdpi.com

Temperature: These reactions are often started at a low temperature (0 °C) during the addition of the sulfonyl chloride to control the exothermic reaction, and then allowed to proceed at room temperature for several hours to ensure completion. mdpi.com

Catalysts: For derivatization reactions like N-acylation, the choice of catalyst can significantly impact yield and reaction time. Bismuth(III) salts have been shown to be effective catalysts that can work under solvent-free conditions, enhancing the green profile and efficiency of the synthesis. mdpi.com

By systematically adjusting these parameters, the synthesis can be made more efficient, cost-effective, and environmentally benign, leading to enhanced yields of the desired products. mdpi.comscilit.com

Advanced Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-cyclohexyl-4-nitrobenzenesulfonamide, both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the nitrobenzenesulfonyl group and the aliphatic protons of the cyclohexyl ring.

The aromatic region typically displays a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The strong electron-withdrawing effects of the nitro (NO₂) and sulfonamide (SO₂NH) groups cause the aromatic protons to be deshielded, shifting their signals downfield. These protons appear as two distinct doublets, resulting from the coupling between adjacent (ortho) protons.

The cyclohexyl group gives rise to a series of complex multiplets in the upfield region of the spectrum. The proton on the carbon directly attached to the sulfonamide nitrogen (N-CH) is the most deshielded of the aliphatic protons and appears as a distinct multiplet. The remaining ten protons on the cyclohexyl ring overlap, creating a broad multiplet. The signal for the sulfonamide proton (N-H) can vary in position and may appear as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound Data is predicted based on analysis of structurally similar compounds.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 8.40 | Doublet (d) | 2H, Aromatic (ortho to NO₂) |

| ~ 8.15 | Doublet (d) | 2H, Aromatic (ortho to SO₂) |

| ~ 5.0-6.0 | Broad Singlet (br s) | 1H, Sulfonamide (N-H) |

| ~ 3.20 | Multiplet (m) | 1H, Cyclohexyl (CH-N) |

| ~ 1.00 - 1.90 | Multiplet (m) | 10H, Cyclohexyl (5 x CH₂) |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for this compound shows distinct signals for each unique carbon atom in the aromatic and aliphatic regions.

The aromatic carbons exhibit four distinct signals due to the para-substitution pattern. The carbon atoms bearing the nitro and sulfonamide groups (ipso-carbons) are significantly affected by these substituents. The other two aromatic signals correspond to the carbons ortho and meta to the sulfonyl group.

In the aliphatic region, the cyclohexyl group typically shows signals for the carbon atom bonded to the nitrogen (C-N) and the remaining methylene (B1212753) (CH₂) carbons. Due to the chair conformation of the cyclohexyl ring, not all methylene carbons may be chemically equivalent, potentially leading to more than three aliphatic signals.

Table 2: Predicted ¹³C NMR Data for this compound Data is predicted based on analysis of structurally similar compounds.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150.0 | Aromatic C-NO₂ |

| ~ 145.0 | Aromatic C-SO₂ |

| ~ 129.0 | Aromatic C-H (ortho to SO₂) |

| ~ 125.0 | Aromatic C-H (ortho to NO₂) |

| ~ 54.0 | Cyclohexyl CH-N |

| ~ 33.0 | Cyclohexyl CH₂ |

| ~ 25.5 | Cyclohexyl CH₂ |

| ~ 24.5 | Cyclohexyl CH₂ |

In situ NMR spectroscopy is a powerful analytical technique used for real-time monitoring of chemical reactions. cardiff.ac.uk It allows for the observation of reactant consumption, intermediate formation, and product generation directly within the NMR tube, providing valuable kinetic and mechanistic insights. researchgate.netbeilstein-journals.org

The synthesis of this compound, typically from 4-nitrobenzenesulfonyl chloride and cyclohexylamine (B46788), is well-suited for monitoring by in situ ¹H NMR. By tracking the reaction over time, one could observe the disappearance of the characteristic signals of the starting materials and the concurrent appearance of the distinct aromatic and aliphatic signals of the this compound product. This approach enables precise determination of reaction completion, optimization of reaction conditions (such as temperature and catalyst loading), and the potential identification of transient intermediates or side products. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and ATR-FT-IR, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a compound.

FT-IR spectroscopy provides a characteristic fingerprint of a molecule based on the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound displays several key absorption bands that confirm the presence of its main functional groups. nih.gov

Key vibrational frequencies include:

NO₂ Group: Strong asymmetric and symmetric stretching vibrations are characteristic of the nitro group.

SO₂ Group: Strong asymmetric and symmetric stretching vibrations are indicative of the sulfonyl group in the sulfonamide.

N-H Group: A moderate absorption band corresponding to the N-H stretching of the sulfonamide group.

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations occur in the 1600-1450 cm⁻¹ region.

Cyclohexyl Group: C-H stretching vibrations for the aliphatic group are observed just below 3000 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound Data is based on known frequencies for relevant functional groups. nih.govnih.gov

| Wavenumber (cm⁻¹) | Intensity | Vibration Assignment |

| ~ 3250 | Medium | N-H Stretch |

| ~ 3100 | Weak | Aromatic C-H Stretch |

| ~ 2930, 2850 | Strong | Aliphatic C-H Stretch |

| ~ 1530 | Strong | Asymmetric NO₂ Stretch |

| ~ 1350 | Strong | Symmetric NO₂ Stretch |

| ~ 1330 | Strong | Asymmetric SO₂ Stretch |

| ~ 1160 | Strong | Symmetric SO₂ Stretch |

ATR-FT-IR is a variant of FT-IR spectroscopy that simplifies sample analysis, particularly for solid and liquid samples, by eliminating the need for extensive sample preparation. nih.gov The technique measures the infrared spectrum from the surface of a sample. nih.gov For this compound, ATR-FT-IR can be used for rapid quality control of the synthesized solid powder. The resulting spectrum would be broadly similar to the transmission FT-IR spectrum, providing confirmation of the compound's identity by showing the characteristic vibrational bands of the nitro, sulfonamide, aromatic, and cyclohexyl moieties. This method is also valuable for monitoring the progress of the reaction in real-time by placing the ATR probe directly into the reaction mixture, allowing for the observation of changes in the functional groups as the reaction proceeds. nih.gov

Raman Spectroscopy

Detailed experimental research findings regarding the Raman spectroscopic analysis of this compound are not available in the reviewed scientific literature. While Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules, providing insight into chemical structure and bonding, no studies have been published that apply this technique to this particular compound.

X-ray Diffraction Crystallography

No crystallographic data obtained through X-ray diffraction has been published for this compound. This technique is essential for the definitive determination of a molecule's three-dimensional structure in the solid state. Without such studies, a detailed, experimentally-verified discussion of its molecular geometry, stereochemistry, and supramolecular assembly is not possible.

Specific data on bond lengths, bond angles, and the precise three-dimensional arrangement of atoms for this compound, which would be determined by single-crystal X-ray diffraction, has not been reported.

While cyclohexyl rings in similar sulfonamide structures typically adopt a stable chair conformation, experimental confirmation of this for this compound is absent from the literature.

A quantitative analysis of the torsion and dihedral angles, which define the spatial relationship between the nitrobenzene (B124822) ring and the cyclohexyl group, cannot be conducted without crystallographic data.

The manner in which this compound molecules arrange themselves in a crystal lattice, including the specific intermolecular forces that govern this packing, remains uncharacterized due to the lack of diffraction studies.

An analysis of potential hydrogen bonding networks, which are crucial in determining the supramolecular architecture of sulfonamides, cannot be performed without experimental structural data.

Supramolecular Assembly and Intermolecular Interactions

Hirshfeld Surface and Fingerprint Plot Analysis

A detailed Hirshfeld surface and fingerprint plot analysis for this compound has not been reported in the reviewed scientific literature. However, this section outlines the principles of the technique and the expected findings based on the molecular structure of the compound and analyses of similar sulfonamide and nitro-containing compounds.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgscirp.org The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, representing the region where the electron density of the central molecule is greater than that of all other molecules combined. scirp.org By mapping various properties onto this surface, one can gain insights into the nature and strength of intermolecular contacts. scirp.org

A key property mapped onto the Hirshfeld surface is the normalized contact distance, dnorm. This value is derived from di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms. nih.gov The dnorm surface is typically colored in a red-white-blue scheme:

Red spots indicate shorter intermolecular contacts than the sum of van der Waals radii, representing strong interactions such as hydrogen bonds. nih.gov

White areas represent contacts approximately equal to the van der Waals radii. nih.gov

Blue areas indicate longer contacts, signifying weaker interactions. nih.gov

For this compound, the Hirshfeld surface mapped over dnorm would be expected to show distinct red regions. These would primarily be located around the oxygen atoms of the sulfonyl (-SO₂) and nitro (-NO₂) groups, as well as the hydrogen atom of the sulfonamide N-H group. These regions would signify the presence of strong intermolecular hydrogen bonds, which are a dominant force in the crystal packing of sulfonamides. researchgate.netnih.gov The oxygen atoms of the nitro group, in particular, are strong Lewis bases and readily accept hydrogen bonds. scielo.br

The two-dimensional (2D) fingerprint plot is a histogram that summarizes all the intermolecular contacts on the Hirshfeld surface, plotting de against di. crystalexplorer.net This plot provides a quantitative "fingerprint" of the intermolecular interactions in the crystal. crystalexplorer.net Different types of interactions appear as characteristic features on the plot.

Based on the functional groups in this compound, the following features would be anticipated in its 2D fingerprint plot:

O···H/H···O Interactions: These would likely be the most significant contribution, appearing as sharp, distinct spikes in the plot. nih.govnih.gov These spikes correspond to the strong N-H···O and weaker C-H···O hydrogen bonds involving the sulfonyl and nitro oxygen atoms. The sulfonamide N-H group acts as a hydrogen bond donor, while the oxygen atoms are acceptors. researchgate.netnih.gov

C···H/H···C Interactions: These contacts, indicative of C-H···π interactions between the phenyl rings and adjacent molecules, would appear as "wings" on the sides of the main plot. nih.gov

Other Interactions: Minor contributions from contacts such as C···C, N···H, and O···O would also be present, each with a unique distribution on the fingerprint plot. nih.gov

Without experimental crystallographic data (a CIF file), it is not possible to generate the actual Hirshfeld surface or the precise quantitative contributions of each intermolecular contact for this compound. The table below provides a hypothetical breakdown of the types of interactions and their expected relative contributions based on analyses of structurally similar molecules found in the literature.

| Interaction Type | Expected Contribution (%) | Description |

|---|---|---|

| H···H | ~40-50% | Represents van der Waals forces, primarily from the cyclohexyl and phenyl hydrogens. Typically the largest contributor. |

| O···H/H···O | ~25-35% | Corresponds to strong N-H···O and weaker C-H···O hydrogen bonds. Appears as sharp spikes in the fingerprint plot. |

| C···H/H···C | ~10-15% | Indicates C-H···π interactions, appearing as characteristic "wings" in the plot. |

| C···C | ~3-5% | Suggests potential π-π stacking interactions between the 4-nitrophenyl rings. |

| N···H/H···N | ~1-3% | Minor contacts involving the nitrogen atoms of the sulfonamide and nitro groups. |

| O···O | ~1-2% | Repulsive contacts between oxygen atoms. |

This qualitative and semi-quantitative projection provides a scientifically grounded expectation of how this compound molecules interact in the solid state, as would be revealed by a full Hirshfeld surface analysis.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (DFT-based Approaches)

Density Functional Theory (DFT) is a cornerstone of modern quantum chemical calculations, providing a robust framework for investigating the electronic properties of molecules. By approximating the electron density of a system, DFT methods can accurately compute a range of molecular properties.

Electronic Structure Determination (HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is fundamental to its chemical reactivity and stability. Key to this understanding are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comwikipedia.org Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. wikipedia.org This gap is instrumental in predicting the charge transfer interactions that can occur within the molecule. irjweb.com For N-cyclohexyl-4-nitrobenzenesulfonamide, the HOMO is expected to be localized on the more electron-rich parts of the molecule, likely the cyclohexylamino and sulfonamide groups, while the LUMO would be concentrated on the electron-deficient nitrobenzene (B124822) moiety. While specific DFT calculations for this compound are not extensively reported in the literature, the analysis of its constituent parts suggests a significant HOMO-LUMO gap, indicative of a stable compound.

Interactive Data Table: Illustrative HOMO-LUMO Data for Related Compounds Note: This table presents typical data for analogous compounds to illustrate the concepts, as specific values for this compound are not available in the cited literature.

Global Chemical Reactivity Descriptors

Derived from HOMO and LUMO energies, global chemical reactivity descriptors provide a quantitative measure of a molecule's stability and reactivity. researchgate.nethakon-art.com These descriptors, calculated within the framework of conceptual DFT, include electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). hakon-art.comresearchgate.net

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is directly related to the HOMO-LUMO gap; a larger gap corresponds to a "harder" molecule, which is less reactive. irjweb.com

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Chemical Potential (μ) is related to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. researchgate.net

These parameters are invaluable for comparing the reactivity of different molecules and for understanding the relationship between structure and stability. researchgate.net

Interactive Data Table: Global Chemical Reactivity Descriptors and Their Formulas

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to predict the reactive behavior of a molecule. researchgate.net It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

An MEP map is color-coded to represent different potential values. Typically, red indicates regions of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack. Conversely, blue indicates regions of low electron density (positive electrostatic potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would be expected to show a strong negative potential (red) around the oxygen atoms of the nitro and sulfonyl groups, making them sites for interaction with electrophiles or for hydrogen bonding. A significant positive potential (blue) would likely be found around the amine proton and potentially on the aromatic ring due to the electron-withdrawing effect of the nitro and sulfonyl groups, indicating sites for nucleophilic attack. walisongo.ac.id

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, flexibility, and interactions with the surrounding environment. nih.govnih.gov

Conformational Flexibility and Dynamic Behavior in Solution

This compound possesses several rotatable bonds, particularly around the sulfonamide linkage and the connection to the cyclohexyl ring. This allows for a range of possible conformations. MD simulations can explore the conformational landscape of the molecule in a solvent, identifying the most stable conformers and the energy barriers between them. nih.gov Understanding this conformational flexibility is crucial as different conformers can exhibit different biological activities or physical properties. The simulations can reveal how the molecule folds and moves, providing a dynamic picture of its structure that is often more representative of its state in solution than a single, optimized geometry. nih.govresearchgate.net

Investigation of Ligand-Membrane Interactions (e.g., Phospholipid Bilayer Insertion)

MD simulations are particularly well-suited for studying how molecules like this compound interact with biological membranes, such as a phospholipid bilayer. nih.gov These simulations can model the process of the molecule approaching, binding to, and potentially inserting into or permeating through the membrane.

By analyzing the simulation trajectory, researchers can determine the preferred orientation of the molecule at the membrane interface, calculate the free energy profile of its insertion, and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the lipid molecules. rsc.org Such studies are vital for understanding the mechanisms of drug action, as many therapeutic agents must cross cell membranes to reach their targets. The amphiphilic nature of this compound, with its nonpolar cyclohexyl and aromatic rings and its polar sulfonyl and nitro groups, suggests that it would have complex interactions with the hydrophobic core and polar headgroup regions of a lipid bilayer. nih.gov

Self-Assembly Mechanisms

While specific studies on the self-assembly of this compound are not extensively documented, the supramolecular chemistry of related sulfonamide-containing molecules provides a strong basis for understanding its potential aggregation behavior. The crystal structures of various sulfonamide derivatives consistently show the importance of hydrogen bonding and other non-covalent interactions in the formation of higher-order structures.

The sulfonamide group itself is a potent hydrogen bond donor (N-H) and acceptor (S=O). This dual functionality allows for the formation of robust intermolecular hydrogen bonds, often leading to the creation of dimers, chains, or more complex network architectures. For instance, in the crystal structure of N-cyclohexyl-N-ethyl-4-methylbenzenesulfonamide, molecules are linked into sheets through C-H···O hydrogen bonds. Similarly, studies on N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives have revealed diverse self-assembly patterns, including the formation of infinite three-dimensional networks and ladder-shaped sheets, all driven by a combination of N-H···O and C-H···O hydrogen bonds.

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for predicting the interaction between a small molecule ligand and a protein target. For this compound, docking studies can elucidate its binding mode within the active site of enzymes, such as carbonic anhydrases, which are known targets for sulfonamides.

Protein-Ligand Interaction Modes

Sulfonamides are a well-established class of inhibitors for zinc-containing enzymes, most notably the carbonic anhydrases (CAs). The primary interaction mode involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion in the enzyme's active site. This interaction is a hallmark of sulfonamide-based CA inhibitors and is a critical determinant of their inhibitory activity.

In the case of this compound, molecular docking simulations would predict that the sulfonamide group binds to the Zn(II) ion in a tetrahedral geometry. This binding is further stabilized by a network of hydrogen bonds with surrounding amino acid residues in the active site. For example, in human carbonic anhydrase II (hCA II), the active site contains a conserved threonine residue (Thr199) that forms a hydrogen bond with the zinc-bound sulfonamide.

The 4-nitrobenzenesulfonamide (B188996) moiety of the molecule will also play a significant role in the binding. The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic residues, such as phenylalanine, within the active site. The nitro group is capable of forming hydrogen bonds with suitable donor groups on the protein, further anchoring the ligand in the binding pocket. nih.gov

Active Site Specificity and Zinc Coordination

The specificity of sulfonamide inhibitors for different carbonic anhydrase isoforms is dictated by the interactions of the substituents on the benzenesulfonamide (B165840) core with the amino acid residues lining the active site. The active site of CAs can be conceptually divided into a hydrophilic half and a hydrophobic half.

The deprotonated sulfonamide group of this compound is predicted to directly coordinate to the zinc ion, displacing a water molecule or hydroxide (B78521) ion that is normally bound to the metal in the native enzyme. nih.gov This coordination is a key feature of the inhibitory mechanism. The zinc ion in the active site of human carbonic anhydrase II is coordinated by three histidine residues (His94, His96, and His119) and a water molecule/hydroxide ion. nih.gov The binding of the sulfonamide disrupts the normal catalytic cycle of the enzyme.

The orientation of the this compound molecule within the active site will determine its specificity. The cyclohexyl group, being bulky and hydrophobic, will likely occupy the hydrophobic region of the active site, while the nitro-substituted phenyl ring will interact with other regions of the binding cleft.

Investigation of in Vitro Biological Activities and Mechanistic Pathways

Enzyme Inhibitory Profiles

Ketol-Acid Reductoisomerase (KARI) Inhibition

No published studies were found that investigate or report the inhibitory activity of N-cyclohexyl-4-nitrobenzenesulfonamide against the enzyme Ketol-Acid Reductoisomerase.

PDEδ and NAMPT Dual Inhibition

There is no available scientific literature to suggest that this compound acts as a dual inhibitor of phosphodiesterase delta (PDEδ) and nicotinamide (B372718) phosphoribosyltransferase (NAMPT).

Antimicrobial Activity Assessments

Antibacterial Efficacy (Gram-Positive and Gram-Negative Strains)

Specific data, including minimum inhibitory concentrations (MIC) or zones of inhibition, detailing the antibacterial efficacy of this compound against representative Gram-positive and Gram-negative bacterial strains, could not be located in published research.

Antifungal Efficacy

While research exists on the antifungal properties of other cyclohexyl sulfonamide derivatives, no studies were identified that specifically assess the antifungal efficacy of this compound.

Anti-Biofilm Properties

No research articles or data were found concerning the ability of this compound to inhibit or disrupt microbial biofilm formation.

Antivirulence Mechanism Investigations (e.g., QseC Inhibition)

There is no evidence in the scientific literature to indicate that this compound has been investigated for antivirulence mechanisms, such as the inhibition of the quorum sensing sensor kinase QseC.

Cellular Targets and Pathways (e.g., DNA Intercalation, Folic Acid Synthesis Inhibition)

No studies were identified that investigated the specific cellular targets of this compound. There is no available data to suggest whether this compound acts through mechanisms such as DNA intercalation or the inhibition of folic acid synthesis. While sulfonamides as a broad class of compounds are known to interfere with folic acid synthesis in microorganisms, this specific activity has not been documented for this compound in the context of cancer cell biology.

Antiviral Activity (e.g., HIV-1 Reverse Transcriptase Inhibition)

Comprehensive searches of available scientific literature and databases did not yield any specific studies or data regarding the in vitro antiviral activity of this compound, including its potential inhibitory effects on HIV-1 Reverse Transcriptase. While the broader class of sulfonamides has been investigated for various pharmacological properties, including antiviral action, research specifically focused on the this compound derivative in this context appears to be limited or not publicly available.

Therefore, no detailed research findings, mechanistic pathways, or data tables concerning the HIV-1 Reverse Transcriptase inhibition by this compound can be provided at this time.

Herbicide Activity

Similarly, an extensive review of scientific literature and agricultural databases did not reveal any specific research or reports on the herbicidal activity of this compound. Investigations into the potential of benzenesulfonamide (B165840) derivatives for weed control have been undertaken for other analogues, but specific data on the efficacy and mechanism of action for this compound as a herbicide are not available in the reviewed sources.

Consequently, there are no detailed research findings or data tables to present regarding the herbicidal properties of this specific chemical compound.

Structure Activity Relationship Sar Studies and Quantitative Structure Activity Relationship Qsar Modeling

Correlating Structural Modifications with Biological Potency and Selectivity

The nitro (NO₂) group is a potent modulator of biological activity due to its strong electron-withdrawing properties, which it exerts through both inductive and resonance effects. researchgate.net This characteristic significantly alters the electronic distribution of the aromatic ring, influencing the molecule's polarity, reactivity, and ability to interact with biological targets. nih.gov The presence and, critically, the position of the nitro group on the benzenesulfonamide (B165840) ring can have a profound impact on the compound's efficacy and mechanism of action.

Research on various classes of nitroaromatic compounds demonstrates that the location of the NO₂ group is a key determinant of biological activity. researchgate.net For instance, studies on nitrated polyaromatic hydrocarbons have shown that the position of the nitro group affects the molecule's mutagenicity by influencing the ease of reductive metabolic activation and the geometry of subsequent interactions with DNA. nih.gov In one case, 3-nitro-substituted compounds were found to be more mutagenic than their 1-nitro counterparts, not just because of their reducibility, but because their metabolites could intercalate with DNA at a more favorable distance to form adducts. nih.gov

Table 1: Illustrative Impact of Nitro Group Position on Anti-Inflammatory Activity in a Chalcone Series

| Compound Structure (Chalcone Scaffold) | Nitro Group Position(s) | Anti-Inflammatory Activity (% Inhibition) |

| 2'-Hydroxychalcone | No Nitro Group | (Baseline) |

| 2'-Hydroxy-2-nitrochalcone | Ortho (Ring B) | 71.17 |

| 2'-Hydroxy-3-nitrochalcone | Meta (Ring B) | 54.11 |

| 2'-Hydroxy-4-nitrochalcone | Para (Ring B) | 48.24 |

| 2-Nitro-2'-hydroxychalcone | Ortho (Ring A) | 80.77 |

Note: Data adapted from a study on nitrochalcones to illustrate the principle of positional influence. mdpi.com The specific values are not directly applicable to N-cyclohexyl-4-nitrobenzenesulfonamide but demonstrate the concept.

The N-cyclohexyl group is a non-polar, bulky aliphatic moiety that primarily contributes to the molecule's interaction through hydrophobic and van der Waals forces. In drug design, such groups are often incorporated to occupy specific hydrophobic pockets within the active site of a target protein or enzyme. The size, shape, and conformational flexibility of the cyclohexyl ring are critical for achieving a complementary fit with the binding site.

SAR studies frequently use different alkyl or aryl substituents on the sulfonamide nitrogen to probe the dimensions and characteristics of the target's binding pocket. The observation that a cyclohexyl derivative is either highly active or inactive can provide significant clues about the topology of the receptor site. For example, in one study, the inactivity of a cyclohexyl derivative compared to a flat naphthyl analog suggested that the corresponding hydrophobic pocket was narrow and unable to accommodate the bulky, non-planar cyclohexyl ring. drugdesign.org

Therefore, for this compound, the cyclohexyl group is presumed to be essential for anchoring the molecule in a hydrophobic region of its biological target. The stereochemistry of the cyclohexyl ring, such as the axial or equatorial orientation of the bond to the nitrogen, could also influence binding affinity, though this aspect requires more detailed structural biology studies to confirm.

Table 2: Probing a Hypothetical Binding Pocket with N-Substituents

| N-Substituent | General Properties | Implication for Binding Pocket |

| Methyl | Small, hydrophobic | Pocket may be small or have limited space. |

| Phenyl | Planar, aromatic, hydrophobic | Pocket is likely flat and can accommodate aromatic systems. |

| Cyclohexyl | Bulky, non-planar, hydrophobic | Pocket is likely large and non-planar. |

| Naphthyl | Large, planar, hydrophobic | Pocket is flat and extended. |

This table provides a conceptual illustration of how different N-substituents are used to deduce the shape of a receptor binding pocket. drugdesign.org

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, and modifications to both the aromatic ring and the sulfonamide nitrogen can fine-tune a compound's biological activity.

Substitutions on the Sulfonamide Nitrogen: As discussed with the N-cyclohexyl moiety, the substituent on the sulfonamide nitrogen (the 'R' group in R-SO₂NH-R') plays a significant role in determining target specificity and potency. SAR studies on various inhibitors have shown that this position is critical. For example, in a series of anilinoquinazoline (B1252766) inhibitors, replacing key nitrogen atoms in the core scaffold led to a significant loss of activity, demonstrating the importance of specific hydrogen bonding interactions. drugdesign.org Similarly, altering the group on the sulfonamide nitrogen from a simple alkyl chain to a bulky cyclohexyl or an aromatic ring drastically changes how the molecule fits into and interacts with its target.

The culmination of SAR studies is the development of a set of ligand design principles that guide the creation of new molecules with improved properties. For this compound and its analogs, these principles would be derived from understanding the role of each of its three key components:

The Aromatic Ring and Nitro Group: This unit provides an electronically tuned aromatic system. Design principles would dictate the optimal electronic properties and substitution patterns on this ring to maximize potency. For instance, maintaining a strong electron-withdrawing group at the para-position might be identified as a critical design element.

The Sulfonamide Linker: This group acts as a crucial hydrogen bond donor and potentially as a metal-coordinating group. Its geometry and acidity are key. Ligand design would focus on maintaining this group's ability to form essential interactions with the target.

The N-Cyclohexyl Moiety: This group serves as a hydrophobic anchor. Design strategies would involve exploring the optimal size and shape of this hydrophobic component to perfectly match the topology of the target's binding pocket, thereby enhancing both potency and selectivity. frontiersin.org

By combining these elements, a pharmacophore model can be constructed. This model defines the essential 3D arrangement of hydrophobic centers, hydrogen bond donors/acceptors, and aromatic regions required for optimal biological activity, guiding further drug discovery efforts. mdpi.com

Development and Application of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon SAR by establishing a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. chemijournal.com These models transform the qualitative understanding from SAR into a quantitative, predictive tool.

Using computational chemistry, various molecular descriptors are calculated for each compound in a series. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological descriptors. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that relates a combination of these descriptors to the observed biological activity (e.g., IC₅₀ or EC₅₀). nih.gov

For benzenesulfonamide derivatives, numerous QSAR studies have been successfully conducted. nih.gov For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) have been used to model inhibitors of various enzymes. tandfonline.com These models provide 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity, offering direct guidance for ligand design. tandfonline.com

The predictive power of a QSAR model is assessed through rigorous internal and external validation. Key statistical parameters include:

r² (Coefficient of determination): Indicates how well the model fits the training data.

q² or r²cv (Cross-validated r²): Measures the internal predictive ability of the model.

r²pred (Predictive r² for an external test set): Assesses the model's ability to predict the activity of new, previously untested compounds. tandfonline.com

A statistically robust QSAR model (e.g., with high q² and r²pred values) becomes a powerful tool for in silico screening. researchgate.net It allows researchers to predict the biological activity of virtual compounds before they are synthesized, prioritizing the most promising candidates for chemical synthesis and biological testing. This approach significantly accelerates the drug discovery process by focusing resources on compounds with the highest probability of success. mdpi.com

Table 3: Summary of QSAR Studies on Benzenesulfonamide Derivatives

| Study Focus / Compound Series | QSAR Model Type | Target / Activity | Key Statistical Parameters | Reference |

| N-phenyl-3-sulfamoyl-benzamides | 3D-QSAR (CoMFA/CoMSIA) | HBV Capsid Assembly Inhibitor | CoMFA: q² = 0.625, r²pred = 0.837 | tandfonline.com |

| Benzoxazole benzenesulfonamides | 3D-QSAR (PHASE) | Fructose-1,6-bisphosphatase Inhibitor | q² = 0.72, R² = 0.9686 | chemijournal.com |

| Thiazole benzenesulfonamides | 2D-QSAR | β3-Adrenergic Receptor Agonist | r = 0.930 | nih.gov |

| Benzenesulfonamide derivatives | AutoQSAR (KPLS) | TrkA Kinase Inhibitor (Anti-GBM) | Training set r = 0.8385, Test set r = 0.8282 | nih.gov |

Future Research Perspectives and Potential Applications

Rational Design of Next-Generation Analogues

The rational design of next-generation analogues of N-cyclohexyl-4-nitrobenzenesulfonamide can be guided by established principles of medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. The core structure of this compound offers several points for modification.

The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore in a variety of therapeutic agents. ontosight.ai The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. ontosight.ai The cyclohexyl group contributes to the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. ontosight.ai Modifications to this group could be explored to optimize these pharmacokinetic parameters. The 4-nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the molecule and may play a role in its biological activity. nih.gov

Future research could focus on creating a library of analogues by systematically modifying these key structural features. For instance, the cyclohexyl ring could be replaced with other cyclic or acyclic aliphatic groups to modulate lipophilicity and conformational flexibility. The nitro group's position on the benzene (B151609) ring could be altered, or it could be substituted with other electron-withdrawing or electron-donating groups to probe the structure-activity relationship (SAR).

Table 1: Potential Modifications of this compound and Their Rationale

| Structural Modification | Rationale | Potential Impact |

| Modification of the Cyclohexyl Ring | To modulate lipophilicity and steric bulk. | Improved pharmacokinetic properties (e.g., solubility, cell permeability). |

| Substitution on the Cyclohexyl Ring | To introduce new interaction points with the target. | Enhanced binding affinity and selectivity. |

| Alteration of the Nitro Group Position | To investigate the electronic requirements for activity. | Changes in potency and target specificity. |

| Replacement of the Nitro Group | To explore the effect of different electron-withdrawing or -donating groups. | Altered biological activity and reduced potential for toxicity associated with nitroaromatics. |

| Substitution on the Benzene Ring | To introduce additional functional groups for enhanced target interaction. | Increased potency and potential for new biological activities. |

Exploration of Novel Biological Targets and Therapeutic Areas

The sulfonamide moiety is a key feature in a wide range of drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents. ontosight.ainih.gov This suggests that this compound and its future analogues could be screened against a variety of biological targets to uncover novel therapeutic uses.

Given the known activities of related compounds, several therapeutic areas warrant investigation:

Anticancer Activity: Sulfonamides have been shown to target various proteins overexpressed in cancer cells, such as carbonic anhydrases, tyrosine kinases, and matrix metalloproteinases. nih.govmdpi.com The nitroaromatic component can also contribute to anticancer potential. ontosight.ai

Antimicrobial Activity: The sulfonamide class of drugs historically played a crucial role as antimicrobial agents by inhibiting folic acid synthesis in bacteria. ontosight.aiontosight.ai

Anti-inflammatory Effects: Some sulfonamides possess anti-inflammatory properties by modulating the production of pro-inflammatory mediators. ontosight.ai

Table 2: Potential Biological Targets for this compound

| Target Class | Specific Examples | Therapeutic Area |

| Enzymes | Carbonic Anhydrases (e.g., CA IX), Tyrosine Kinases (e.g., VEGFR-2), Dihydropteroate (B1496061) Synthase | Cancer, Glaucoma, Bacterial Infections |

| Receptors | G-protein coupled receptors (GPCRs) | Various |

| Ion Channels | Transient Receptor Potential (TRP) channels | Pain, Inflammation |

| Other Proteins | P-glycoprotein (Pgp) | Multidrug Resistance in Cancer |

Synergistic Effects in Combination Therapies

Combination therapy, the use of two or more therapeutic agents, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. mdpi.com This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce toxic side effects. researchgate.net

The potential of this compound in combination therapies could be a fruitful area of research. For instance, if the compound is found to have anticancer activity, it could be combined with existing chemotherapeutic agents or targeted therapies. The synergistic effects of such combinations would need to be evaluated in preclinical models.

One possible strategy could involve combining an this compound analogue with a known anticancer drug to target different signaling pathways involved in tumor growth and survival. For example, a sulfonamide derivative targeting a specific kinase could be used in conjunction with a DNA-damaging agent. youtube.com

Table 3: Hypothetical Combination Therapies Involving this compound Analogues

| Therapeutic Area | Potential Combination Partner | Rationale for Synergy |

| Cancer | Standard Chemotherapy (e.g., Paclitaxel) | Overcoming multidrug resistance by inhibiting efflux pumps like P-glycoprotein. |

| Targeted Therapy (e.g., EGFR inhibitors) | Dual blockade of critical cancer signaling pathways. | |

| Immunotherapy (e.g., Checkpoint inhibitors) | Modulating the tumor microenvironment to enhance immune response. | |

| Bacterial Infections | Other classes of antibiotics | Targeting different bacterial processes to prevent the development of resistance. |

High-Throughput Screening and Lead Optimization Strategies

The discovery of novel therapeutic applications for this compound and its analogues can be significantly accelerated through the use of high-throughput screening (HTS) and subsequent lead optimization. bmglabtech.comewadirect.com

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds against specific biological targets. bmglabtech.com A library of this compound analogues could be synthesized and screened using various assay formats, such as fluorescence-based assays, to identify initial "hits" with desired biological activity. acs.orgmdpi.com

Once hits are identified, a lead optimization process would follow to improve their potency, selectivity, and ADME properties. danaher.comupmbiomedicals.combiobide.com This iterative process involves a cycle of chemical synthesis, biological testing, and computational modeling. patsnap.com Structure-activity relationship (SAR) studies would be crucial in this phase to understand how chemical modifications affect biological activity. patsnap.com

Table 4: A Potential Workflow for HTS and Lead Optimization of this compound Analogues

| Step | Description | Techniques |

| 1. Library Synthesis | Creation of a diverse library of this compound analogues. | Parallel synthesis, combinatorial chemistry. |

| 2. High-Throughput Screening (HTS) | Rapid screening of the compound library against selected biological targets. | Fluorescence polarization, enzyme-linked immunosorbent assay (ELISA), cell-based assays. |

| 3. Hit Identification and Validation | Identification and confirmation of compounds showing significant activity. | Dose-response studies, secondary assays. |

| 4. Lead Optimization | Iterative chemical modification of hit compounds to improve their properties. | Structure-activity relationship (SAR) studies, computational modeling (e.g., molecular docking), ADME profiling. |

| 5. Preclinical Candidate Selection | Selection of the most promising lead compound for further development. | In vivo efficacy and safety studies in animal models. |

Q & A

Q. What are the standard synthetic routes for N-cyclohexyl-4-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves sulfonylation of cyclohexylamine with 4-nitrobenzenesulfonyl chloride under basic conditions. For example, sodium hydride in N,N-dimethylformamide (DMF) is used to deprotonate the amine, followed by nucleophilic substitution ( ). Optimization includes controlling stoichiometry (e.g., 1:2 molar ratio of sulfonamide precursor to alkylating agent) and reaction time (3–6 hours). Post-synthesis purification via crystallization (methanol/water) ensures product integrity .

Q. Table 1: Synthesis Parameters

| Parameter | Typical Value/Range |

|---|---|

| Solvent | DMF or THF |

| Base | NaH or K₂CO₃ |

| Temperature | Room temperature to 80°C |

| Reaction Time | 3–6 hours |

| Yield | 60–85% (after crystallization) |

Q. How is this compound characterized structurally?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular conformation. For example, similar sulfonamides adopt an L-shaped geometry with a central C–S–N–C torsion angle of ~78° ( ). Spectroscopic methods (NMR, IR) validate functional groups:

- ¹H NMR : Cyclohexyl protons appear as multiplet signals (δ 1.2–2.1 ppm).

- IR : Sulfonamide S=O stretches at ~1150–1350 cm⁻¹ ().

Advanced Research Questions

Q. How do conformational dynamics of the cyclohexyl group influence crystallographic packing in sulfonamide derivatives?

- Methodological Answer : The cyclohexyl ring typically adopts a chair conformation (puckering amplitude Q = 0.567 Å, θ = 178.8°) ( ). This conformation facilitates intermolecular interactions, such as N–H⋯O hydrogen bonds (e.g., R₂²(8) motifs in crystal lattices), which stabilize the 3D structure. Deviations from this geometry (e.g., boat conformations) can disrupt packing efficiency and alter solubility .

Q. Table 2: Key Crystallographic Data

| Parameter | Value (Example) |

|---|---|

| C–S–N–C Torsion Angle | 78.0(2)° |

| Hydrogen Bond Length | N–H⋯O = 2.85–3.10 Å |

| R Factor | <0.060 (high-resolution data) |

Q. How can conflicting data between spectroscopic and crystallographic analyses be resolved?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., solvent-induced conformational changes in NMR vs. static X-ray structures). To resolve this:

Perform variable-temperature NMR to probe conformational flexibility.

Validate hydrogen bonding patterns via DFT calculations (e.g., comparing theoretical and experimental bond lengths).

Use SHELXL refinement () to assess crystallographic data quality (e.g., R factor <0.05 indicates high reliability) .

Q. What strategies improve the refinement of high-resolution crystal structures for nitro-substituted sulfonamides?

- Methodological Answer :

- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets to resolve nitro group disorder.

- Refinement in SHELXL : Apply anisotropic displacement parameters for non-H atoms and constrain H-atoms using a riding model ().

- Validation Tools : Utilize PLATON or CrystaExplorer to check for missed symmetry or twinning .

Data Contradiction & Validation

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks : Ensure consistent purity (>95% via HPLC) and stereochemical configuration (confirmed by X-ray).

- Assay Conditions : Control variables like solvent (DMSO vs. aqueous buffers) and cell line/pH sensitivity.

- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., nitro group redox activity under assay conditions) .

Experimental Design Considerations

Q. What are the critical factors in designing derivatives of This compound for enhanced bioactivity?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., halogens) at the benzene ring to modulate sulfonamide acidity (pKa).

- Steric Modifications : Replace cyclohexyl with bulkier groups (e.g., adamantyl) to alter membrane permeability ().

- Computational Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.